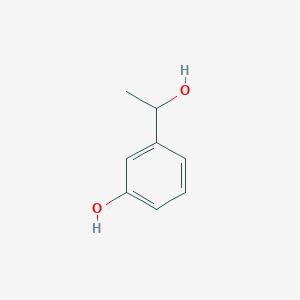

1-(3-Hydroxyphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-hydroxyethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJRWHSKVYUZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2415-09-0 | |

| Record name | 3-Hydroxy-alpha-methylbenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1-(3-Hydroxyphenyl)ethanol from 3-Hydroxyacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the reduction of 3-hydroxyacetophenone to 1-(3-hydroxyphenyl)ethanol, a valuable intermediate in pharmaceutical synthesis. We will delve into the core chemical principles, compare various methodologies, and provide detailed, field-tested protocols. The emphasis is on understanding the "why" behind the "how," enabling you to make informed decisions in your own laboratory settings.

Strategic Overview: The Reduction of a Ketone

The conversion of 3-hydroxyacetophenone to 1-(3-hydroxyphenyl)ethanol is a classic example of a ketone reduction, a fundamental transformation in organic chemistry. The core of this reaction is the addition of a hydride ion (H⁻) or its equivalent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

The presence of the hydroxyl group on the aromatic ring introduces considerations for chemoselectivity. A suitable reducing agent should selectively target the ketone function without affecting the phenol or the aromatic ring. Fortunately, the carbonyl group is significantly more reactive towards common reducing agents than the other functionalities present in the molecule.

This guide will focus on three primary, industrially relevant methodologies:

-

Hydride Reduction using Sodium Borohydride: A mild, selective, and highly accessible method.

-

Catalytic Transfer Hydrogenation: A safer alternative to traditional hydrogenation, offering high efficiency.

-

Catalytic Hydrogenation: The "classical" approach, powerful but with significant safety and infrastructure considerations.

Method 1: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, making it an excellent choice for the reduction of ketones in the presence of less reactive functional groups like esters or, in our case, a phenol.[1][2] Its ease of handling and high yields make it a go-to method in many research and development labs.

The Underlying Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the carbonyl carbon of the acetophenone.[1] The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which also serves to protonate the intermediate alkoxide.

Caption: Mechanism of NaBH₄ Reduction.

Theoretically, one mole of sodium borohydride can reduce four moles of a ketone.[2] However, in practice, a molar excess of NaBH₄ is used to ensure the complete conversion of the starting material and to account for any reaction with the solvent.[3]

Detailed Experimental Protocol

This protocol is a robust, self-validating system for the reduction of 3-hydroxyacetophenone using sodium borohydride.

Materials:

-

3-Hydroxyacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or 95% Ethanol (EtOH)[3]

-

Deionized water

-

3 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc) or Diethyl ether[3]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyacetophenone (1.0 eq) in methanol or 95% ethanol (approximately 10 mL per gram of ketone).[4]

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

-

Addition of NaBH₄: Slowly add sodium borohydride (0.5-1.0 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 20 °C, as the reaction is exothermic.[3]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The product, 1-(3-hydroxyphenyl)ethanol, will have a lower Rf value than the starting ketone.

-

Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath and slowly add 3 M HCl to quench the excess NaBH₄ and neutralize the solution.[3] Be cautious as hydrogen gas will be evolved.

-

Solvent Removal: Remove the bulk of the organic solvent (methanol/ethanol) using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate or diethyl ether (3 x volume of aqueous layer).[3]

-

Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(3-hydroxyphenyl)ethanol.

Data and Expected Outcome

| Parameter | Value |

| Starting Material | 3-Hydroxyacetophenone |

| Reagent | Sodium Borohydride |

| Solvent | Methanol or Ethanol |

| Reaction Time | 1-2 hours |

| Typical Yield | >90% |

| Purification | The crude product is often of high purity. If necessary, it can be purified by column chromatography on silica gel. |

Method 2: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an increasingly popular method for ketone reduction as it avoids the use of high-pressure hydrogen gas, making it inherently safer for laboratory-scale synthesis.[5] This technique utilizes a hydrogen donor, typically a secondary alcohol like 2-propanol or a formate salt, in the presence of a transition metal catalyst.

Principles and Advantages

The mechanism of transfer hydrogenation is complex and catalyst-dependent, but generally involves the formation of a metal-hydride species from the hydrogen donor, which then transfers the hydride to the ketone.[6] Ruthenium and rhodium complexes are among the most efficient catalysts for this transformation.[6][7]

The reaction is often an equilibrium process.[5][6] For instance, when using 2-propanol as the hydrogen donor, acetone is formed as a byproduct. The removal of this acetone can drive the reaction to completion.

Caption: Workflow for Catalytic Transfer Hydrogenation.

Representative Protocol

Materials:

-

3-Hydroxyacetophenone

-

[RuCl₂(p-cymene)]₂ or similar Ru-based catalyst[7]

-

2-Propanol (isopropanol)

-

Potassium hydroxide (KOH) or sodium isopropoxide

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, add 3-hydroxyacetophenone (1.0 eq), the ruthenium catalyst (e.g., 0.5-1 mol%), and a base such as KOH (5-10 mol%).

-

Solvent/Donor: Add 2-propanol as the solvent and hydrogen donor.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for several hours (4-24 h, depending on catalyst activity).[6]

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter to remove the catalyst if it is heterogeneous.

-

Isolation: Neutralize the base with a dilute acid. Remove the 2-propanol under reduced pressure. The remaining residue can be taken up in a suitable organic solvent and washed with water to remove salts.

-

Purification: Dry the organic layer and concentrate to obtain the product. Further purification can be achieved by column chromatography or recrystallization.

Method 3: Catalytic Hydrogenation

Direct hydrogenation with molecular hydrogen (H₂) is a highly efficient and atom-economical method for ketone reduction. However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas.[8]

Key Considerations

A variety of catalysts can be employed, including precious metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh) on a carbon support (e.g., Pd/C), as well as non-precious metal catalysts.[9] The choice of catalyst, solvent, pressure, and temperature are all critical parameters that need to be optimized. While highly effective, the risk of hydrogenating the aromatic ring exists under harsh conditions, although the benzylic carbonyl is much more susceptible to reduction.

| Method | Key Advantages | Key Disadvantages |

| Sodium Borohydride | Mild, selective, easy to handle, high yield. | Generates stoichiometric waste. |

| Transfer Hydrogenation | Avoids high-pressure H₂, safer. | Can be an equilibrium process, may require longer reaction times. |

| Catalytic Hydrogenation | High atom economy, highly efficient. | Requires specialized high-pressure equipment, safety concerns with H₂ gas.[8][10] |

Purification and Analysis

Regardless of the synthetic method employed, the final product, 1-(3-hydroxyphenyl)ethanol, must be purified and its identity confirmed.

-

Purification: For small-scale preparations, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective. For larger scales, recrystallization from a suitable solvent system or vacuum distillation may be employed, though the latter can be challenging due to the close boiling points of the starting material and product.[3]

-

Analysis: The identity and purity of the product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl group and the absence of the starting ketone's carbonyl group.

-

Melting Point: To assess purity.

-

Conclusion

The synthesis of 1-(3-hydroxyphenyl)ethanol from 3-hydroxyacetophenone is a well-established transformation with several reliable methods at the disposal of the modern chemist. For general laboratory work, the sodium borohydride reduction offers the best combination of simplicity, safety, and efficiency. For processes where avoiding stoichiometric inorganic waste is a priority and high-pressure hydrogenation is not feasible, catalytic transfer hydrogenation presents an excellent, scalable alternative. While powerful, direct catalytic hydrogenation is typically reserved for industrial applications where the necessary infrastructure and safety protocols are in place. The choice of method will ultimately depend on the scale of the reaction, available equipment, and specific project goals.

References

- ResearchGate. (n.d.). The results of catalytic transfer hydrogenation reactions of acetophenone.

-

de Vries, J. G., et al. (2002). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 6(4), 427-433. [Link]

-

Roveda, F., et al. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Molecules, 25(3), 633. [Link]

-

Li, Y., et al. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research, 61(16), 5486-5496. [Link]

-

Zhao, Y., et al. (2021). A phosphine-free Mn(I)-NNS catalyst for asymmetric transfer hydrogenation of acetophenone: a theoretical prediction. Dalton Transactions, 50(38), 13374-13384. [Link]

- Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone.

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

- Morressier. (2020, March 26). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry.

- Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride.

- Anonymous. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

- Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.

-

Goclik, L., et al. (2020). Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst. Chemical Communications, 56(60), 8459-8462. [Link]

- Google Patents. (n.d.). CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.

- ResearchGate. (n.d.). Hydrodeoxygenation of hydroxyacetophenone derivatives.

- Thieme. (n.d.). Catalytic Hydrogenation of Ketones. Science of Synthesis.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

Chiral Synthesis of (R)-1-(3-Hydroxyphenyl)ethanol: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Chiral (R)-1-(3-Hydroxyphenyl)ethanol

(R)-1-(3-Hydroxyphenyl)ethanol is a key chiral building block in the pharmaceutical industry, most notably as a pivotal intermediate in the synthesis of Rivastigmine, a widely used therapeutic agent for the management of Alzheimer's disease. The stereochemistry at the benzylic alcohol position is critical for the final drug's efficacy and safety profile. Consequently, robust, scalable, and highly enantioselective synthetic routes to this compound are of paramount importance. This guide provides an in-depth analysis of the core, field-proven methodologies for producing (R)-1-(3-Hydroxyphenyl)ethanol with high optical purity, focusing on asymmetric reduction techniques that have become the industry standard due to their efficiency and selectivity.

Strategic Approaches to Chirality: A Comparative Overview

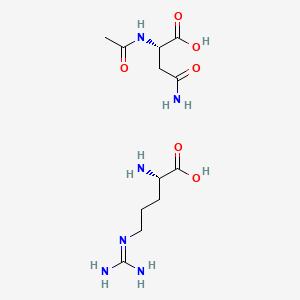

The synthesis of a single-enantiomer compound like (R)-1-(3-Hydroxyphenyl)ethanol from its prochiral precursor, 3-hydroxyacetophenone, hinges on the effective introduction of a chiral center. While several strategies exist in the canon of asymmetric synthesis, two methodologies stand out for their practicality and exceptional stereocontrol: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketone Reduction using Ketoreductases (KREDs).

A third major strategy, Chiral Pool Synthesis, which utilizes naturally occurring chiral molecules as starting materials, is generally less direct and less efficient for a structurally simple target like this and is therefore not the preferred industrial approach.[[“]][2] The focus of this guide will be on the highly efficient asymmetric reduction pathways.

Caption: Overview of primary synthetic routes to the target molecule.

Part 1: Asymmetric Transfer Hydrogenation (ATH) with Ruthenium Catalysis

Asymmetric transfer hydrogenation is a powerful and widely adopted method for the enantioselective reduction of ketones. The technology, pioneered by Noyori, utilizes well-defined chiral Ruthenium(II) complexes that act as bifunctional catalysts, facilitating a concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl substrate.[3][4]

The Causality of Enantioselection: The Noyori-Ikariya Mechanism

The remarkable enantioselectivity of catalysts like Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complexes stems from a highly organized, outer-sphere mechanism.[5] The key steps are:

-

Catalyst Activation: The pre-catalyst, often a Ru-chloride complex, reacts with a hydrogen donor (e.g., formic acid or isopropanol) in the presence of a base to form the active 18-electron Ruthenium-hydride species.

-

Transition State Assembly: The ketone substrate does not coordinate directly to the metal center. Instead, it forms a six-membered pericyclic transition state with the Ru-H and N-H bonds of the catalyst.

-

Stereocontrolled Hydride/Proton Transfer: The chirality of the diamine ligand and the steric influence of the η6-arene ligand create a highly constrained chiral environment.[6] This forces the ketone to approach the active site from a specific face to minimize steric hindrance, leading to the preferential formation of one enantiomer of the alcohol. The transfer of the hydride from Ruthenium and the proton from the amine ligand occurs in a concerted fashion.

-

Product Release & Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Caption: Simplified Noyori-Ikariya catalytic cycle for ATH.

Field-Proven Protocol: ATH of 3-Hydroxyacetophenone

This protocol is a representative procedure for the synthesis of (R)-1-(3-Hydroxyphenyl)ethanol using a well-established Ru(II)/TsDPEN catalyst system.

Materials:

-

3-Hydroxyacetophenone (Substrate)

-

[RuCl(p-cymene)((R,R)-TsDPEN)] (Catalyst)

-

Formic Acid (HCOOH) (Hydrogen Source)

-

Triethylamine (NEt3) (Base)

-

Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Catalyst & Reagent Preparation:

-

Under an inert atmosphere, prepare a 5:2 molar ratio azeotropic mixture of formic acid and triethylamine. This is highly exothermic and should be done with cooling.

-

In a dry Schlenk flask, charge the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (e.g., 0.5 mol%).

-

-

Reaction Setup:

-

Add the 3-hydroxyacetophenone substrate to the flask.

-

Add the anhydrous, degassed solvent to dissolve the reactants.

-

-

Initiation and Monitoring:

-

Add the freshly prepared HCOOH/NEt3 mixture to the reaction flask.

-

Stir the mixture at a controlled temperature (e.g., 25-40 °C).

-

Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC) until substrate consumption is complete.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography to yield the final (R)-1-(3-Hydroxyphenyl)ethanol.

-

Self-Validation: The progress and stereochemical outcome of the reaction must be validated. The conversion can be tracked via HPLC or GC by monitoring the disappearance of the ketone peak. The enantiomeric excess (e.e.) of the product alcohol must be determined using a chiral stationary phase HPLC or GC column.

Part 2: Biocatalytic Asymmetric Reduction

Biocatalysis offers a highly selective, environmentally benign, and increasingly cost-effective alternative to traditional chemical catalysis.[7] The use of ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), for the reduction of ketones operates with near-perfect enantioselectivity under mild aqueous conditions.

The Causality of Enantioselection: The Enzyme Active Site

The exquisite selectivity of KREDs is dictated by the three-dimensional structure of the enzyme's active site.

-

Substrate Binding: The prochiral ketone, 3-hydroxyacetophenone, binds within a precisely shaped pocket of the active site. This binding is governed by a network of non-covalent interactions (hydrophobic, hydrogen bonding, etc.) between the substrate and the amino acid residues of the enzyme.

-

Stereospecific Hydride Delivery: The enzyme positions the ketone's carbonyl group at a fixed distance and orientation relative to a nicotinamide cofactor (NADH or NADPH). According to Prelog's rule, the hydride from the cofactor is delivered to only one face (re or si) of the carbonyl, leading to the formation of a single alcohol enantiomer.

-

Cofactor Regeneration: The enzymatic reduction consumes the reduced cofactor (NAD(P)H), converting it to its oxidized form (NAD(P)+). For the reaction to be catalytic with respect to the expensive cofactor, a regeneration system is essential. A common and highly effective strategy is to use a second "sacrificial" enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate NAD(P)H from NAD(P)+.[3][8]

Caption: Biocatalytic reduction with GDH-mediated cofactor regeneration.

Field-Proven Protocol: Whole-Cell Bioreduction

This protocol describes a whole-cell bioreduction process using recombinant E. coli co-expressing an (R)-selective KRED and a glucose dehydrogenase (GDH) for cofactor regeneration.

Materials:

-

Recombinant E. coli cells (wet cell paste or lyophilized powder) co-expressing KRED and GDH

-

3-Hydroxyacetophenone (Substrate)

-

D-Glucose (Co-substrate for regeneration)

-

Aqueous Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)

-

NAD(P)+ (Catalytic amount, often sufficient from cell lysate)

-

Organic co-solvent if needed for substrate solubility (e.g., DMSO, Isopropanol)

Step-by-Step Methodology:

-

Biocatalyst Preparation:

-

Prepare a suspension of the E. coli cell paste or powder in the aqueous buffer.

-

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, add the D-Glucose co-substrate to the cell suspension and stir to dissolve.

-

Dissolve the 3-hydroxyacetophenone substrate. If solubility is low, it can be added as a solution in a minimal amount of a water-miscible organic solvent.

-

-

Initiation and Monitoring:

-

Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 7.0) with gentle agitation.

-

Monitor the reaction progress via HPLC or GC, analyzing for both substrate depletion and product formation.

-

-

Work-up and Purification:

-

Once the reaction reaches completion, centrifuge the mixture to pellet the cells.

-

Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via silica gel chromatography if necessary.

-

Self-Validation: As with the chemical method, rigorous analytical control is essential. Chiral HPLC or GC is required to confirm the enantiomeric excess of the product, which is expected to be >99% for a well-optimized enzymatic process.[6]

Data Summary and Method Comparison

The choice between ATH and biocatalysis often depends on factors like substrate scope, process development time, cost of goods, and downstream processing considerations. Both methods are capable of delivering the target molecule with exceptional optical purity.

| Parameter | Asymmetric Transfer Hydrogenation (ATH) | Biocatalytic Reduction (KRED) |

| Catalyst | Ru(II)-TsDPEN Complex | Ketoreductase (Whole Cell/Isolated) |

| Typical Loading | 0.1 - 1 mol% | 1 - 10% w/w (cell loading) |

| Solvent | Organic (DMF, ACN, iPrOH) | Aqueous Buffer (often with co-solvent) |

| Hydrogen Source | HCOOH/NEt3 or Isopropanol | NAD(P)H (regenerated from Glucose) |

| Temperature | 25 - 80 °C | 25 - 40 °C |

| Pressure | Atmospheric | Atmospheric |

| Typical Yield | >90% | >95% (conversion), isolated yield can vary |

| Enantiomeric Excess | >95% e.e. | >99% e.e.[6] |

| Key Advantage | Broad substrate scope, well-understood | Exceptional selectivity, green process |

| Key Challenge | Catalyst cost, metal removal | Substrate solubility, enzyme stability |

Conclusion

The chiral synthesis of (R)-1-(3-Hydroxyphenyl)ethanol is a well-mastered process in modern pharmaceutical manufacturing. Both Ruthenium-catalyzed asymmetric transfer hydrogenation and whole-cell biocatalytic reduction offer highly efficient, scalable, and enantioselective routes starting from the readily available prochiral ketone. The choice of methodology is a strategic decision based on project-specific economic and technical drivers. Biocatalysis, in particular, represents a mature and powerful platform technology that aligns with the growing demand for greener and more sustainable manufacturing processes, delivering the desired chiral alcohol with virtually perfect stereochemical control.

References

-

Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development. Available at: [Link]

-

Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. ResearchGate. Available at: [Link]

-

Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. Zeitschrift für Naturforschung B. Available at: [Link]

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

-

Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. ResearchGate. Available at: [Link]

-

Mechanism of hydride transfer from Ru/TsDPEN complex to a ketone. ResearchGate. Available at: [Link]

-

New Approaches to the Use of Amino Acids as Chiral Building Blocks in Organic Synthesis. Consensus. Available at: [Link]

-

Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Chemical Co., Inc.. Available at: [Link]

-

Various methods of cofactor regeneration. ResearchGate. Available at: [Link]

-

The simultaneous synthesis of enantiomerically pure ( R )-1-phenylethanol and ( R )- α -methylbenzylamine from racemic α -methylbenzylamine using omega-transaminase/alcohol dehydrogenase/glucose dehydrogenase coupling reaction. ResearchGate. Available at: [Link]

-

Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes. ResearchGate. Available at: [Link]

-

Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. Available at: [Link]

-

Ruthenium-Catalysed Asymmetric Reduction of Ketones. ResearchGate. Available at: [Link]

-

Synthesis of Chiral Spin-Labeled Amino Acids. PubMed. Available at: [Link]

-

High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]

Sources

- 1. consensus.app [consensus.app]

- 2. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Enantioselective Synthesis of (S)-1-(3-Hydroxyphenyl)ethanol

Introduction: The Strategic Importance of a Chiral Synthon

In the landscape of modern drug development, the synthesis of enantiomerically pure molecules is not merely an academic exercise but a critical necessity for ensuring therapeutic efficacy and safety. (S)-1-(3-Hydroxyphenyl)ethanol stands out as a high-value chiral building block, or synthon. Its primary significance lies in its role as a key intermediate in the synthesis of several pharmaceuticals, most notably Rivastigmine, a cornerstone therapy for Alzheimer's disease.[1] The precise three-dimensional arrangement of atoms in the (S)-enantiomer is crucial for its biological activity, making its efficient and selective synthesis a topic of intense focus for process chemists and medicinal chemists alike.

This guide provides an in-depth technical exploration of the core methodologies for achieving high enantiopurity in the synthesis of (S)-1-(3-Hydroxyphenyl)ethanol. We will move beyond simple procedural descriptions to dissect the underlying principles, the rationale behind experimental choices, and the self-validating systems required for robust and scalable production. The primary synthetic routes from the prochiral ketone, 3-hydroxyacetophenone, will be examined: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction.

Part 1: Asymmetric Transfer Hydrogenation (ATH) - A Symphony of Ligand and Metal

Asymmetric transfer hydrogenation represents a powerful and atom-economical method for the reduction of prochiral ketones.[2] Unlike direct asymmetric hydrogenation which uses high-pressure molecular hydrogen, ATH employs a hydrogen donor molecule, such as isopropanol or a formic acid/triethylamine mixture, to deliver hydrogen under the direction of a chiral catalyst.[3]

The Noyori-Ikariya Catalytic System: A Paradigm of Control

The breakthrough work by Noyori and Ikariya introduced a class of Ruthenium(II) catalysts that have become the gold standard for this transformation.[4] These catalysts, typically featuring an η⁶-arene ligand and a chiral N-tosylated diamine ligand like (S,S)-TsDPEN, operate through a sophisticated metal-ligand bifunctional mechanism.[3][4][5]

Causality Behind the Catalyst's Components:

-

Ru(II) Center: The metallic core that orchestrates the hydrogen transfer.

-

η⁶-Arene Ligand (e.g., p-cymene): This bulky group acts as a stereochemical gatekeeper, influencing the substrate's approach to the catalytic center through steric and electronic (CH/π) interactions.[4] The reactivity of the catalyst can be tuned by modifying this arene, with activity generally following the order: benzene > p-cymene ≈ mesitylene > hexamethylbenzene.[4]

-

Chiral Diamine Ligand (e.g., (S,S)-TsDPEN): This is the heart of the catalyst's chirality. The specific conformation of the 1,2-diphenylethylenediamine backbone creates a rigid chiral environment.

-

N-H Group on the Ligand: This is not a passive component. In the active catalytic species, this proton is acidic and participates directly in the hydrogen transfer via a six-membered pericyclic transition state, stabilizing the carbonyl oxygen of the substrate.[2] This "bifunctional" nature, where both the metal hydride and the ligand's N-H participate, is key to the high efficiency and selectivity.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. mdpi.com [mdpi.com]

- 5. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Hydroxyphenyl)ethanol (CAS: 2415-09-0): A Key Chiral Building Block in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 1-(3-hydroxyphenyl)ethanol, a pivotal chiral intermediate in the synthesis of various pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, outlines robust synthetic and analytical methodologies, explores its significant applications, and provides essential safety and handling information. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower effective and informed application in research and development.

Core Molecular Profile

1-(3-Hydroxyphenyl)ethanol, identified by the CAS number 2415-09-0, is an aromatic alcohol that serves as a critical chiral building block in organic synthesis.[1] Its structure features a hydroxyl-substituted phenyl ring and a chiral secondary alcohol, making it a valuable precursor for enantiomerically pure pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(3-hydroxyphenyl)ethanol is fundamental for its application in synthesis, purification, and formulation.

| Property | Value | Source |

| CAS Number | 2415-09-0 | [1] |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| IUPAC Name | 1-(3-hydroxyphenyl)ethanol | [1] |

| Synonyms | 3-(1-Hydroxyethyl)phenol, m-Hydroxy-alpha-methylbenzyl alcohol | [2] |

| Appearance | Inquire with supplier | |

| Boiling Point | 332.9°C at 760 mmHg (Predicted) | [3] |

| Density | 1.168 g/cm³ (Predicted) | [4] |

| Flash Point | 144.5°C (Predicted) | [4] |

Synthesis of 1-(3-Hydroxyphenyl)ethanol: A Focus on Asymmetric Methods

The synthesis of enantiomerically pure 1-(3-hydroxyphenyl)ethanol is paramount for its use in pharmaceuticals. The most prevalent and efficient method is the asymmetric reduction of its prochiral ketone precursor, 3-hydroxyacetophenone.[5] Both biocatalytic and chemocatalytic approaches have proven effective.

Biocatalytic Asymmetric Reduction: A Green and Highly Selective Approach

The use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a highly selective and environmentally benign route to chiral alcohols.[6][7] These enzymes, often from microorganisms such as Rhodococcus sp. or utilized in whole-cell systems like carrot root, can produce the desired enantiomer with high conversion and excellent enantiomeric excess (ee).[5][8]

The choice of a biocatalytic system is driven by its exceptional stereoselectivity, often exceeding 99% ee, and its operation under mild reaction conditions (ambient temperature and pressure, aqueous media).[6] This minimizes the formation of byproducts and simplifies downstream processing. The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the hydride transfer to the carbonyl group of 3-hydroxyacetophenone.

This protocol is a generalized representation of a whole-cell biocatalytic reduction.

Materials:

-

3-Hydroxyacetophenone

-

Whole cells containing a suitable ketoreductase (e.g., recombinant E. coli expressing a KRED, or a natural source like Daucus carota)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

A co-factor regeneration system (e.g., glucose and glucose dehydrogenase if using an isolated enzyme, or endogenous systems in whole cells)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a suitable reaction vessel, prepare a suspension of the whole cells in the phosphate buffer.

-

Add 3-hydroxyacetophenone to the cell suspension. The substrate concentration should be optimized to avoid substrate inhibition.

-

If required, add the components of the co-factor regeneration system.

-

Incubate the reaction mixture at a controlled temperature (typically 25-37°C) with agitation.

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC.

-

Once the reaction has reached completion (or the desired conversion), terminate the reaction by centrifuging to remove the cells.

-

Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-hydroxyphenyl)ethanol.

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[9] Further purification can be achieved by recrystallization.[10]

Caption: Biocatalytic reduction of 3-hydroxyacetophenone.

Comprehensive Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of 1-(3-hydroxyphenyl)ethanol.

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.[11][12] The expected chemical shifts for 1-(3-hydroxyphenyl)ethanol are as follows:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group (around 4.8 ppm), the methyl protons (a doublet around 1.4 ppm), and the phenolic and alcoholic hydroxyl protons (broad singlets with variable chemical shifts).

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbon bearing the secondary alcohol (around 70 ppm), and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. A C-O stretching band would be observed around 1050-1250 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 138, corresponding to the molecular weight of the compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of 1-(3-hydroxyphenyl)ethanol and for separating its enantiomers.[13][14] A typical reversed-phase HPLC method would use a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol. For chiral separations, a chiral stationary phase is employed.

Gas Chromatography (GC): GC can also be used for purity assessment, often after derivatization of the hydroxyl groups to increase volatility.

Applications in Drug Development: A Gateway to Adrenergic Agonists

The primary application of enantiomerically pure 1-(3-hydroxyphenyl)ethanol is as a key intermediate in the synthesis of phenylephrine.[15]

Synthesis of Phenylephrine

(R)-1-(3-Hydroxyphenyl)ethanol is a precursor to (R)-phenylephrine, a selective α₁-adrenergic receptor agonist.[15][16] The synthesis involves the conversion of the secondary alcohol to an amino alcohol.

Caption: Synthetic route from 1-(3-hydroxyphenyl)ethanol to phenylephrine.

Mechanism of Action of Phenylephrine

Phenylephrine acts as a potent and selective agonist of α₁-adrenergic receptors located on the smooth muscle of blood vessels.[17][18] This interaction initiates a signaling cascade that leads to vasoconstriction.[19]

Caption: Signaling pathway of phenylephrine's vasoconstrictive effect.

This vasoconstrictive effect is harnessed for various therapeutic applications, including:

-

Nasal Decongestant: Reduces swelling of nasal blood vessels.[18]

-

Mydriatic Agent: Dilates the pupils for ophthalmic examinations.[16]

-

Vasopressor: Increases blood pressure in cases of hypotension.[18]

Metabolism and Toxicological Profile

The metabolic fate of 1-(3-hydroxyphenyl)ethanol is anticipated to follow pathways common to other phenylethanolamines.[20] This would likely involve conjugation of the phenolic hydroxyl group (glucuronidation or sulfation) and oxidation of the ethanol side chain.

Toxicological data for 1-(3-hydroxyphenyl)ethanol is not extensively documented in publicly available literature. However, based on the known pharmacology of its derivatives and related compounds, it is expected to have cardiovascular effects if absorbed systemically in significant amounts.[20] Standard safety precautions for handling laboratory chemicals should be observed.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 1-(3-hydroxyphenyl)ethanol.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(3-Hydroxyphenyl)ethanol is a cornerstone chiral building block in modern pharmaceutical synthesis, most notably in the production of the widely used α₁-adrenergic agonist, phenylephrine. The advent of highly selective biocatalytic methods for its synthesis has paved the way for more efficient and sustainable manufacturing processes. A thorough understanding of its chemical properties, analytical characterization, and synthetic applications is crucial for its effective utilization in drug discovery and development. This guide has provided a comprehensive technical framework to support researchers and scientists in leveraging the full potential of this important molecule.

References

-

GPATINDIA. (2020, March 12). PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6041, Phenylephrine. [Link]

-

Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Phenylephrine Hydrochloride? Synapse. [Link]

-

Richards, E., Lopez, M. J., & Maani, C. V. (2023). Phenylephrine. In StatPearls. StatPearls Publishing. [Link]

- Neuper, A., Ress, T., Wittmann, J., Hummel, W., & Gröger, H. (2010). Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones.

- de Carvalho, J. S., et al. (2016). Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. Journal of the Mexican Chemical Society, 60(3), 133-137.

-

ResearchGate. (2025, August 6). Enantioselective synthesis of ( R)-phenylephrine hydrochloride. [Link]

-

ResearchGate. (2025, August 9). (PDF) Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. [Link]

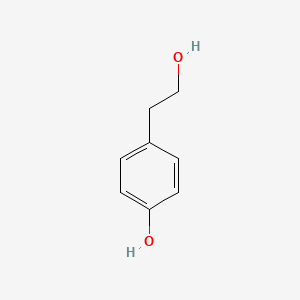

-

The Good Scents Company. 3-hydroxyphenethyl alcohol. [Link]

-

Wikipedia. Phenylethanolamine. [Link]

-

International Labmate. (2015). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

University of California, Los Angeles. Recrystallization and Crystallization. [Link]

- Journal of Pharmaceutical and Biomedical Sciences. (2016). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances.

-

National Center for Biotechnology Information. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]

-

ResearchGate. (n.d.). Modern Biocatalytic Ketone Reduction. Retrieved from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

- Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.

-

OpenOChem Learn. Alcohols. [Link]

-

PubMed. (1973). Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90902, (+-)-1-(3-Methoxyphenyl)ethanol. [Link]

-

National Center for Biotechnology Information. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11147933, (R)-1-(3-nitrophenyl)ethanol. [Link]

-

ResearchGate. (2025, October 16). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

National Center for Biotechnology Information. (2021). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. PMC. [Link]

-

PubMed. (2001). Phenylethanolamine N-methyltransferase kinetics: bovine versus recombinant human enzyme. [Link]

-

ResearchGate. (n.d.). Marked improvement in the asymmetric reduction of 2- hydroxyacetophenone with mut-AcCR in a biphasic system. Retrieved from [Link]

-

PubMed. (2017). Novel Aldo-Keto Reductases for the Biocatalytic Conversion of 3-Hydroxybutanal to 1,3-Butanediol: Structural and Biochemical Studies. [Link]

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

SpectraBase. 1-(3-Methylphenyl)ethanol - Optional[1H NMR] - Chemical Shifts. [Link]

-

National Center for Biotechnology Information. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

-

Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. (2024, January 30). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]

-

National Center for Biotechnology Information. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

-

ResearchGate. (2025, August 6). Stereoselective synthesis of chiral tertiary alcohol building blocks via neighbouring group participation from tri-substituted olefins. [Link]

- Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).

- Google Patents. CN102070428A - Method for synthesizing 3-hydroxyacetophenone.

-

Semantic Scholar. DEVELOPMENTAL CHARACTERISTICS OF PHENYLETHANOLAMINE AND OCTOPAMINE IN THE RAT BRAIN. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 3-hydroxyphenethyl alcohol, 13398-94-2 [thegoodscentscompany.com]

- 3. 3-HYDROXYPHENETHYL ALCOHOL - Safety Data Sheet [chemicalbook.com]

- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. znaturforsch.com [znaturforsch.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. Alcohols | OpenOChem Learn [learn.openochem.org]

- 12. scispace.com [scispace.com]

- 13. pharmtech.com [pharmtech.com]

- 14. ejgm.co.uk [ejgm.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 18. Phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 20. Phenylethanolamine - Wikipedia [en.wikipedia.org]

Unraveling the Molecular Activities of 1-(3-Hydroxyphenyl)ethanol: A Technical Guide for Researchers

An In-Depth Exploration of Potential Mechanisms of Action Based on Structural Analogs and Phenolic Compound Chemistry

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 1-(3-Hydroxyphenyl)ethanol. Due to the limited direct research on this specific molecule, this document synthesizes information from its structural isomers, tyrosol and hydroxytyrosol, and the broader class of phenolic compounds to infer its likely biological activities. The primary focus is on its potential as an antioxidant and anti-inflammatory agent, detailing the underlying molecular pathways and cellular targets. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel phenolic compounds.

Introduction: The Enigma of 1-(3-Hydroxyphenyl)ethanol

1-(3-Hydroxyphenyl)ethanol is a phenolic compound with a chemical structure that suggests a range of biological activities. While its direct pharmacological profile remains largely uncharacterized in the scientific literature, its similarity to well-studied phenylethanoids, such as tyrosol and hydroxytyrosol found in olive oil, provides a strong basis for predicting its mechanism of action.[1][2] These related compounds are known for their potent antioxidant and anti-inflammatory properties, which contribute to the health benefits associated with the Mediterranean diet.[1][3] This guide will, therefore, extrapolate from the known bioactivities of these analogs to construct a scientifically grounded, albeit predictive, framework for the molecular actions of 1-(3-Hydroxyphenyl)ethanol.

It is crucial for the reader to note that the mechanisms detailed herein are largely inferred and require direct experimental validation for 1-(3-Hydroxyphenyl)ethanol.

Postulated Mechanism of Action: A Dual Role in Cellular Protection

Based on the extensive research on related phenolic compounds, the mechanism of action for 1-(3-Hydroxyphenyl)ethanol is likely multifaceted, primarily revolving around two core principles: antioxidant activity and modulation of inflammatory signaling pathways.

Antioxidant Properties: A Frontline Defense Against Oxidative Stress

Phenolic compounds are renowned for their ability to counteract oxidative stress, a key contributor to numerous chronic diseases.[4][5][6] The primary antioxidant mechanisms of phenols involve the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals.[5][7]

Key Antioxidant Mechanisms:

-

Free Radical Scavenging: Phenolic compounds can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through two main chemical reactions:

The presence of the hydroxyl group on the aromatic ring of 1-(3-Hydroxyphenyl)ethanol is the key structural feature enabling these antioxidant activities.

Caption: Postulated Hydrogen Atom Transfer (HAT) mechanism for 1-(3-Hydroxyphenyl)ethanol.

-

Chelation of Metal Ions: Although perhaps a secondary mechanism for simple phenols, some phenolic compounds can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are catalysts in the formation of ROS.[7]

Anti-inflammatory Activity: Modulating Key Signaling Cascades

Chronic inflammation is a hallmark of many diseases. Phenolic compounds, including tyrosol and hydroxytyrosol, have demonstrated significant anti-inflammatory effects.[8][9][10] It is plausible that 1-(3-Hydroxyphenyl)ethanol shares these properties by targeting key inflammatory pathways.

Core Anti-inflammatory Pathways:

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][11] Phenolic compounds have been shown to inhibit the activation of NF-κB.[12] This is often achieved by preventing the degradation of its inhibitor, IκBα.

Caption: Putative inhibition of the NF-κB signaling pathway by 1-(3-Hydroxyphenyl)ethanol.

-

Modulation of MAPK Signaling: Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also central to the inflammatory response. Some phenolic compounds can modulate these pathways, leading to a downstream reduction in the production of inflammatory mediators.[11]

-

Inhibition of Pro-inflammatory Enzymes:

-

Cyclooxygenases (COX): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. A molecular docking study has suggested that tyrosol can bind to COX-2, indicating a potential inhibitory effect.[13]

-

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to inflammation and cellular damage. Phenolic compounds can suppress the expression of iNOS.[14]

-

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action for 1-(3-Hydroxyphenyl)ethanol, a series of in vitro experiments are necessary.

Assessment of Antioxidant Activity

Table 1: In Vitro Antioxidant Assays

| Assay | Principle | Endpoint |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at 517 nm. |

| ABTS Radical Cation Scavenging Assay | Measures the ability of the compound to scavenge the ABTS radical cation. | Decrease in absorbance at 734 nm. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-TPZ complex, measured at 593 nm. |

| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of the compound to prevent the oxidation of a fluorescent probe within cultured cells. | Reduction in fluorescence intensity. |

Step-by-Step Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of 1-(3-Hydroxyphenyl)ethanol in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Evaluation of Anti-inflammatory Effects

Experimental Workflow: Investigating Anti-inflammatory Activity in Macrophages

Caption: A typical experimental workflow to assess the anti-inflammatory effects of 1-(3-Hydroxyphenyl)ethanol.

Step-by-Step Protocol: Measurement of Nitric Oxide Production

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of 1-(3-Hydroxyphenyl)ethanol for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10 minutes.

-

-

Measurement:

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to quantify the concentration of nitrite (a stable product of NO).

-

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of 1-(3-Hydroxyphenyl)ethanol to well-characterized phenolic compounds like tyrosol and hydroxytyrosol strongly suggests that its primary mechanism of action involves potent antioxidant and anti-inflammatory activities. The proposed mechanisms include direct free radical scavenging and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Future research should focus on validating these putative mechanisms through rigorous in vitro and in vivo studies. Investigating its effects on specific cellular targets and its potential therapeutic efficacy in models of diseases driven by oxidative stress and inflammation will be crucial in determining the pharmacological value of this compound.

References

-

Patsnap Synapse. (2024, June 27). What is Hydroxytyrosol used for? Retrieved from [Link]

-

Ghafoor, K., et al. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Biochemistry, 44(9), e13394. [Link]

-

Emma, M. R., et al. (2021). Anti-cancer effects of Hydroxytyrosol and Tyrosol: in vitro and in vivo studies. Current Pharmaceutical Design, 27(4), 540-550. [Link]

-

Stojkovic, D., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 735. [Link]

-

Yahfoufi, N., et al. (2018). Phenolic compounds: Natural alternative in inflammation treatment. A Review. Functional Foods in Health and Disease, 8(12), 550-568. [Link]

-

Pereira, D. M., et al. (2021). Phenolic Antioxidants and Human Health. Encyclopedia, 1(2), 545-568. [Link]

-

Hussain, T., et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 116. [Link]

-

Tsehay, A. (2021). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. International Journal of Food Science and Agriculture, 5(2), 231-240. [Link]

-

González-Correa, J. A., et al. (2020). Hydroxytyrosol and Potential Uses in Cardiovascular Diseases, Cancer, and AIDS. Frontiers in Nutrition, 7, 133. [Link]

-

Filipac, M., et al. (2018). Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health. Molecules, 23(8), 2001. [Link]

-

Olive Wellness Institute. (n.d.). About Hydroxytyrosol. Retrieved from [Link]

-

Pandey, K. B., & Rizvi, S. I. (2009). Antioxidant mechanism of phenolic compounds Flavonoids. ResearchGate. [Link]

-

D'Amore, S., et al. (2024). Protective effect of hydroxytyrosol and tyrosol metabolites in LPS-induced vascular barrier derangement in vitro. Frontiers in Nutrition, 11, 1358043. [Link]

-

Joseph, J., et al. (2022). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. Applied Sciences, 12(15), 7575. [Link]

-

Sun, N., et al. (2023). Effects of Hydroxytyrosol in Endothelial Functioning: A Comprehensive Review. Antioxidants, 12(2), 488. [Link]

-

Xie, Y., et al. (2024). Molecular mechanism of the anti-inflammatory activity of phenolic acids from medicinal and edible homologous plants against the NF-κB pathway. Food & Function, 15(1), 10-27. [Link]

-

Xie, Y., et al. (2024). Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. Frontiers in Pharmacology, 15, 1365893. [Link]

-

Siddique, A. B., et al. (2018). Hydroxytyrosol Induces Apoptosis, Cell Cycle Arrest and Suppresses Multiple Oncogenic Signaling Pathways in Prostate Cancer Cells. Oncotarget, 9(46), 27950-27963. [Link]

-

Yadav, T. C., et al. (2019). Exploration of interaction mechanism of tyrosol as a potent anti-inflammatory agent. Journal of Biomolecular Structure & Dynamics, 37(14), 3749-3760. [Link]

-

Nocella, C., et al. (2021). Cellular Antioxidant Effects and Bioavailability of Food Supplements Rich in Hydroxytyrosol. Antioxidants, 10(6), 823. [Link]

-

Scicchitano, M., et al. (2021). Antidiabetic Effects of Hydroxytyrosol: In Vitro and In Vivo Evidence. Nutrients, 13(1), 223. [Link]

-

Bartella, L., et al. (2021). A comprehensive evaluation of tyrosol and hydroxytyrosol derivatives in extra virgin olive oil by microwave-assisted hydrolysis and HPLC-MS/MS. Food Chemistry, 344, 128637. [Link]

-

Al-Saeedi, F. J., et al. (2024). Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis. Molecules, 29(23), 5240. [Link]

-

Taticchi, A., et al. (2011). Tyrosol and hydroxytyrosol, two main components of olive oil, protect N2a cells against amyloid-β-induced toxicity. Involvement of the NF-κB signaling. Current Alzheimer Research, 8(5), 543-551. [Link]

-

Xue, Z., et al. (2016). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules, 21(8), 991. [Link]

-

Wikipedia. (n.d.). Tyrosol. Retrieved from [Link]

-

Bertelli, M., et al. (2020). Hydroxytyrosol: Bioavailability, toxicity, and clinical applications. Journal of Functional Foods, 65, 103729. [Link]

-

Shahkarami, A., et al. (2022). Biosynthesis pathway of phenylethanoid glycoside; acteoside and echinacoside. ResearchGate. [Link]

-

Xue, Z., & Yang, B. (2016). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules, 21(8), 991. [Link]

-

Li, D., et al. (2024). Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales. Journal of Plant Research, 137(5), 651-662. [Link]

-

Danova, K., et al. (2025). The new phenylethanoid glycosides with varied core structures or special substituents. ResearchGate. [Link]

Sources

- 1. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What is Hydroxytyrosol used for? [synapse.patsnap.com]

- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Hydroxytyrosol and Potential Uses in Cardiovascular Diseases, Cancer, and AIDS [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Tyrosol and hydroxytyrosol, two main components of olive oil, protect N2a cells against amyloid-β-induced toxicity. Involvement of the NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activity of 1-(3-Hydroxyphenyl)ethanol Isomers

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology, where enantiomers of a chiral drug can exhibit significantly different biological activities. This guide focuses on the prospective biological activities of the (R)- and (S)-enantiomers of 1-(3-hydroxyphenyl)ethanol, a phenolic compound with structural similarities to known bioactive molecules. While specific comparative studies on these isomers are not yet prevalent in public literature, this document serves as a comprehensive technical guide and a proposed research framework for their synthesis, separation, and biological evaluation. We will delve into the rationale behind experimental design, provide detailed protocols for assessing antioxidant and anti-inflammatory properties, and explore the potential underlying mechanisms of action, particularly focusing on the NF-κB signaling pathway. This guide is intended to equip researchers with the necessary knowledge and methodologies to unlock the therapeutic potential of these distinct chiral molecules.

Introduction: The Significance of Chirality in Phenolic Compounds

Phenolic compounds are a well-established class of molecules known for their diverse biological activities, including antioxidant and anti-inflammatory effects. 1-(3-Hydroxyphenyl)ethanol, a secondary alcohol, possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers. It is a well-documented phenomenon that the three-dimensional arrangement of atoms in a chiral molecule can drastically alter its interaction with biological targets, which are themselves chiral[1]. This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects[1].

Therefore, a thorough investigation into the individual biological activities of the (R)- and (S)-isomers of 1-(3-hydroxyphenyl)ethanol is not merely an academic exercise but a crucial step in assessing its potential as a therapeutic agent. This guide will outline a strategic approach to elucidating the distinct pharmacological profiles of these enantiomers.

Synthesis and Chiral Separation of 1-(3-Hydroxyphenyl)ethanol Isomers

The first critical step in evaluating the biological activity of the enantiomers is to obtain them in high enantiomeric purity. This can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

Enantioselective Synthesis

Asymmetric reduction of the prochiral ketone, 3'-hydroxyacetophenone, is a direct and elegant approach to obtaining the desired enantiomer.

-

Methodology: Catalytic asymmetric hydrogenation using a chiral transition metal complex is a powerful tool for this transformation[2]. For instance, a Ruthenium-BINAP catalyst system can be employed. The choice of the (R)- or (S)-BINAP ligand will dictate the stereochemistry of the resulting alcohol[2].

Resolution of Racemic 1-(3-Hydroxyphenyl)ethanol

Alternatively, a racemic mixture of 1-(3-hydroxyphenyl)ethanol can be synthesized and subsequently separated into its constituent enantiomers. Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for this purpose.

-

Principle: This technique utilizes the stereoselectivity of an enzyme, typically a lipase, to preferentially acylate one enantiomer, leaving the other unreacted[3][4]. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be easily separated.

-

Recommended Enzyme: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for the resolution of secondary alcohols[3][5].

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-(3-Hydroxyphenyl)ethanol

-

Reaction Setup: In a sealed glass vessel, dissolve racemic 1-(3-hydroxyphenyl)ethanol (100 mM) in a suitable organic solvent such as n-hexane.

-

Acyl Donor: Add an acyl donor, for example, vinyl acetate, in a molar excess (e.g., 4 equivalents)[3].

-

Enzyme Addition: Add the immobilized lipase, Novozym 435 (e.g., 20 mg/mL)[3].

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-55°C) with constant stirring.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral High-Performance Liquid Chromatography (HPLC)[3].

-

Termination and Separation: Once approximately 50% conversion is reached, terminate the reaction by filtering off the enzyme. The filtrate, containing one enantiomer as an acetate and the other as an alcohol, can be separated by column chromatography.

-

Deprotection: The acylated enantiomer can be deprotected (hydrolyzed) to yield the pure alcohol enantiomer.

Chiral HPLC for Analysis and Separation

Chiral HPLC is indispensable for both analytical monitoring of the resolution process and for the preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including alcohols[6][7].

-

Column Selection: A column such as a Chiralcel® OB or a CHIRAL ART Amylose/Cellulose column would be a suitable starting point for method development[3][6].

-

Mobile Phase: A mobile phase consisting of a mixture of n-hexane and an alcohol like isopropanol or ethanol is typically used for normal-phase chiral separations[6].

Comparative Evaluation of Antioxidant Activity

Phenolic compounds are known to exert antioxidant effects primarily through their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The stereochemistry of 1-(3-hydroxyphenyl)ethanol could influence its radical scavenging ability.

In Vitro Antioxidant Assays

A panel of in vitro assays should be employed to obtain a comprehensive antioxidant profile.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common, rapid, and reliable method to screen for radical scavenging activity[8][9]. The reduction of the purple DPPH radical to a yellow-colored product is measured spectrophotometrically.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of the (R)- and (S)-isomers of 1-(3-hydroxyphenyl)ethanol and a positive control (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions or the positive control to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is complementary to the DPPH assay and measures the ability of the test compounds to scavenge the pre-formed ABTS radical cation (ABTS•+).

Data Presentation: Antioxidant Activity

The quantitative data from the antioxidant assays should be summarized in a table for easy comparison.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| (R)-1-(3-Hydroxyphenyl)ethanol | Hypothetical Value A | Hypothetical Value C |

| (S)-1-(3-Hydroxyphenyl)ethanol | Hypothetical Value B | Hypothetical Value D |

| Ascorbic Acid (Positive Control) | Reference Value | Reference Value |

Table 1: Hypothetical comparative antioxidant activity of 1-(3-Hydroxyphenyl)ethanol isomers. Actual values to be determined experimentally.

Investigation of Anti-inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases. The potential of the 1-(3-hydroxyphenyl)ethanol isomers to modulate inflammatory responses is of significant therapeutic interest.

Cell-Based Anti-inflammatory Assays

Macrophage cell lines, such as RAW 264.7 or THP-1, are excellent models for studying inflammation in vitro. These cells, when stimulated with lipopolysaccharide (LPS), produce a variety of pro-inflammatory mediators.

-

Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay can be used to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.

-

Pro-inflammatory Cytokine Production: The levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assays (ELISAs).

Experimental Protocol: Anti-inflammatory Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate media and seed them in 96-well plates.

-

Treatment: Pre-treat the cells with various concentrations of the (R)- and (S)-isomers of 1-(3-hydroxyphenyl)ethanol for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

Griess Assay for NO: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

-

ELISA for Cytokines: Perform ELISAs for TNF-α and IL-6 on the supernatant according to the manufacturer's instructions.

-

Cell Viability Assay: Perform an MTT or similar assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

Data Presentation: Anti-inflammatory Activity

| Compound | NO Production IC50 (µM) | TNF-α Release IC50 (µM) | IL-6 Release IC50 (µM) |

| (R)-1-(3-Hydroxyphenyl)ethanol | Hypothetical Value E | Hypothetical Value G | Hypothetical Value I |

| (S)-1-(3-Hydroxyphenyl)ethanol | Hypothetical Value F | Hypothetical Value H | Hypothetical Value J |

| Dexamethasone (Positive Control) | Reference Value | Reference Value | Reference Value |

Table 2: Hypothetical comparative anti-inflammatory activity of 1-(3-Hydroxyphenyl)ethanol isomers. Actual values to be determined experimentally.

Elucidating the Mechanism of Action: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes, including iNOS, TNF-α, and IL-6[10][11][12]. Investigating the effect of the 1-(3-hydroxyphenyl)ethanol isomers on this pathway can provide crucial insights into their mechanism of action.